molecular formula C16H21N3 B1438799 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole CAS No. 1153105-13-5

4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No.: B1438799
CAS No.: 1153105-13-5
M. Wt: 255.36 g/mol
InChI Key: HFUUCKOKFOFBNR-UHFFFAOYSA-N
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Description

4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a phenyl group, an isopropyl group, and a pyrrolidinyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the condensation of an appropriate amine with a diketone or ketoaldehyde, followed by cyclization under acidic conditions. The phenyl and isopropyl groups are introduced through subsequent reactions, such as Friedel-Crafts alkylation and nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological activities. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Imidazole derivatives: Other imidazole-based compounds with different substituents.

  • Phenyl-containing compounds: Compounds with phenyl groups attached to various heterocycles.

  • Pyrrolidinyl derivatives: Compounds containing pyrrolidinyl groups in their structure.

Uniqueness: 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-11(2)14-15(12-7-4-3-5-8-12)19-16(18-14)13-9-6-10-17-13/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUUCKOKFOFBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 2
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 3
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 4
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 5
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 6
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole

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